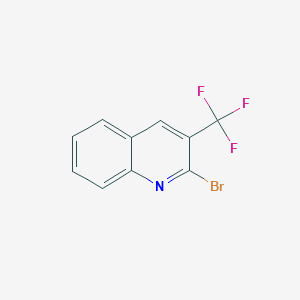

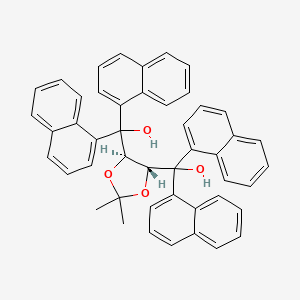

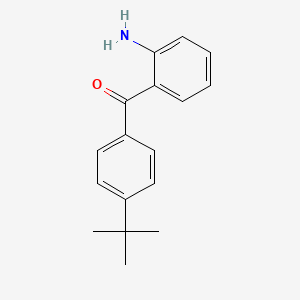

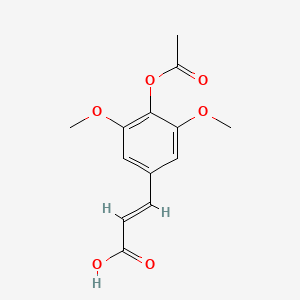

![molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8](/img/structure/B1337941.png)

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid

Vue d'ensemble

Description

“2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” is a chemical compound with the CAS Number: 78096-15-8 . It has a molecular weight of 186.19 . The IUPAC name for this compound is 3-oxo-N-(1,3-thiazol-2-yl)-beta-alanine . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” is 1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The melting point of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” is between 196-197°C . It is a powder at room temperature .Applications De Recherche Scientifique

Drug Development

The thiazole moiety is a critical component in the development of various drugs due to its aromaticity and reactive positions. It’s found in clinically used anticancer medicines like Dabrafenib and Dasatinib . The presence of a thiazole ring in “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” could potentially be exploited in the synthesis of new pharmacologically active compounds.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Compounds like sulfazole are known for their antimicrobial effects . The structural features of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” can be modified to enhance these properties, potentially leading to the development of new antimicrobial agents.

Anticancer Properties

Thiazole-containing compounds such as tiazofurin have been used in cancer treatment . The incorporation of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” into anticancer drug frameworks could be researched for its efficacy in inhibiting cancer cell growth.

Agricultural Chemicals

Thiazoles and their derivatives are applied in agrochemicals due to their biological activities. The application of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” in this field could lead to the creation of new pesticides or herbicides with improved safety profiles and effectiveness .

Photographic Sensitizers

The unique properties of thiazoles make them suitable for use as photographic sensitizers. Research into the use of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” in this area could yield new materials for photographic applications, enhancing image quality and stability .

Antioxidant and Hepatoprotective Activities

Thiazole derivatives exhibit antioxidant and hepatoprotective activities, which are crucial in combating oxidative stress and liver protection . “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” could be studied for these properties, potentially leading to new treatments for liver diseases.

Anti-Alzheimer and Antihypertensive Effects

Some thiazole compounds have shown potential in treating Alzheimer’s and hypertension . Investigating “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” for these applications could contribute to the development of novel therapeutic agents for these conditions.

Material Science

Thiazoles are used in material science for the development of liquid crystals, sensors, and catalysts . The application of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” in material science could lead to advancements in the creation of new materials with specific desired properties.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCETWEVGXCGUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505869 | |

| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid | |

CAS RN |

78096-15-8 | |

| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.